molecular formula C12H11FN4O2 B2964076 1-(3-Fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea CAS No. 1396684-92-6

1-(3-Fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea

Cat. No.: B2964076
CAS No.: 1396684-92-6
M. Wt: 262.244
InChI Key: QOMCZLUIVIKJTR-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a fluorophenyl group and a methoxypyrimidinyl group attached to a urea moiety

Scientific Research Applications

1-(3-Fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea typically involves the reaction of 3-fluoroaniline with 2-methoxypyrimidine-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The resulting intermediate is then treated with a urea derivative to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-(2-methoxypyrimidin-5-yl)urea: Similar structure with a chlorine atom instead of fluorine.

    1-(3-Bromophenyl)-3-(2-methoxypyrimidin-5-yl)urea: Similar structure with a bromine atom instead of fluorine.

    1-(3-Methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea: Similar structure with a methyl group instead of fluorine.

Uniqueness

1-(3-Fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O2/c1-19-12-14-6-10(7-15-12)17-11(18)16-9-4-2-3-8(13)5-9/h2-7H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMCZLUIVIKJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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